3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound features a bromobenzyl group attached to the oxadiazole ring, making it a valuable molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole typically involves the following steps:
Formation of 4-Bromobenzyl Alcohol: This can be achieved by the selective oxidation of 4-bromotoluene using oxidizing agents such as Oxone in the presence of a catalyst like potassium 2-iodo-5-methylbenzenesulfonate.
Conversion to 4-Bromobenzyl Bromide: The 4-bromobenzyl alcohol is then converted to 4-bromobenzyl bromide using hydrobromic acid or phosphorus tribromide.
Cyclization to Form Oxadiazole Ring: The final step involves the reaction of 4-bromobenzyl bromide with an appropriate nitrile oxide precursor under cyclization conditions to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic compounds.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Oxone, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products Formed
Oxidation: 4-Bromobenzaldehyde, 4-bromobenzoic acid.
Reduction: Various reduced heterocyclic derivatives.
Substitution: Compounds with different substituents replacing the bromine atom.
Scientific Research Applications
3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell membranes.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes by binding to active sites or altering membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzyl Chloride: Similar structure but with a chlorine atom instead of the oxadiazole ring.
4-Bromobenzyl Bromide: Lacks the oxadiazole ring, used in different synthetic applications.
5-Methyl-1,2,4-oxadiazole: Similar oxadiazole ring but without the bromobenzyl group.
Uniqueness
3-(4-Bromobenzyl)-5-methyl-1,2,4-oxadiazole is unique due to the presence of both the bromobenzyl group and the oxadiazole ring, which confer distinct reactivity and potential biological activity compared to its analogs .
Properties
IUPAC Name |
3-[(4-bromophenyl)methyl]-5-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-7-12-10(13-14-7)6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEHXGWKDRTGRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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